tert-Butyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl ®-3-amino-1-oxa-8-azaspiro[45]decane-8-carboxylate is a spirocyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system
Preparation Methods
The synthesis of tert-Butyl ®-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction is carried out in toluene under reflux conditions for about 2 hours. The resulting mixture is then subjected to column chromatography to isolate the desired product .
Chemical Reactions Analysis
tert-Butyl ®-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Hydrazine Hydrate Reaction: Treatment with hydrazine hydrate in boiling ethanol leads to the formation of fused spirocyclic pyrazoles.
Acylation: The resulting pyrazoles can be acylated at the NH nitrogen atom.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with various molecular targets. The presence of both oxygen and nitrogen atoms in its structure allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
tert-Butyl ®-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds such as:
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
These compounds share similar structural features but differ in their functional groups and reactivity, which can influence their applications and properties.
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (3R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(14)9-17-13/h10H,4-9,14H2,1-3H3/t10-/m1/s1 |
InChI Key |
GBLUNQGZHFQTPW-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C[C@H](CO2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)N |
Origin of Product |
United States |
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